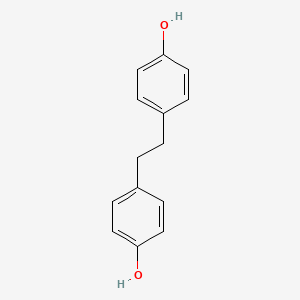

4,4'-Dihydroxybibenzyl

Cat. No. B1216279

Key on ui cas rn:

6052-84-2

M. Wt: 214.26 g/mol

InChI Key: URFNSYWAGGETFK-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04199493

Procedure details

The inherent viscosity of the polyesters determined at 30° C., in a solvent combination of 60 parts by weight phenol and 40 parts by weight sym-tetrachloroethane at a concentration of 0.5 g per dl., is at least about 0.5 and is preferably at least about 0.7. The selection of acid and diphenol components is made so that the polyester preferably has a glass transition temperature of at least 100° C., a viscosity at 320° C. determined in a capillary rheometer at a shear rate of 100 sec-1 of less than 105 poise and a melting point less than about 350° C. An especially preferred group of polyarylene esters comprises those polyesters obtained by condensation of a diphenol comprising at least 90 mol percent 1,2-bis(4-hydroxyphenyl)ethane and a dicarboxylic acid comprising at least 67 mol percent isophthalic acid. Of this preferred group, one of the more preferred combinations is obtained from 1,2-bis(4-hydroxyphenyl)ethane and isophthalic acid without additional components. The preferences are based on the availability and cost of the acid as well as on the desirable glass transition and melting points of the resulting polyesters. Since molding cycles are preferably rapid, it is desirable that a crystalline polyester crystallize in the short period during which the polymer is cooling in the mold. Thus a molding material for uses where high temperature dimensional stability is important, needs to have a rapid rate of crystallization. The glass transition temperature, the melting point and the rate of crystallization can be determined by means of differential scanning calorimetry as described in copending application Ser. No. 709,469, filed July 28, 1976, now U.S. Pat. No. 4,102,864, which methods are hereby incorporated by reference.

[Compound]

Name

polyesters

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

60

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

polyester

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

esters

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

[Compound]

Name

polyesters

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

Name

Identifiers

|

REACTION_CXSMILES

|

C1([OH:7])C=CC=CC=1.[CH:8](Cl)(Cl)[CH:9](Cl)Cl.[CH:14]1[CH:19]=[C:18]([C:20]2[CH:25]=[CH:24][CH:23]=[C:22]([OH:26])[CH:21]=2)[C:17]([OH:27])=[CH:16][CH:15]=1>>[CH:14]1[CH:19]=[C:18]([C:20]2[CH:25]=[CH:24][CH:23]=[C:22]([OH:26])[CH:21]=2)[C:17]([OH:27])=[CH:16][CH:15]=1.[OH:7][C:23]1[CH:22]=[CH:21][C:20]([CH2:18][CH2:19][C:14]2[CH:15]=[CH:16][C:17]([OH:27])=[CH:9][CH:8]=2)=[CH:25][CH:24]=1

|

Inputs

Step One

[Compound]

|

Name

|

polyesters

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

[Compound]

|

Name

|

60

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C(Cl)Cl)(Cl)Cl

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1=CC=C(C(=C1)C2=CC(=CC=C2)O)O

|

Step Four

[Compound]

|

Name

|

polyester

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

[Compound]

|

Name

|

esters

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

[Compound]

|

Name

|

polyesters

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at 320° C.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1=CC=C(C(=C1)C2=CC(=CC=C2)O)O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

OC1=CC=C(C=C1)CCC1=CC=C(C=C1)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |